[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate
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Overview
Description
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate: is a chemical compound with the molecular formula C7H6Br2N2O3 and a molecular weight of 325.94 g/mol . This compound is characterized by the presence of a pyridazinone ring substituted with bromine atoms at positions 4 and 5, and an acetate group at the methyl position. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate typically involves the bromination of a pyridazinone precursor followed by acetylation.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves similar steps to the laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl acetate group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its brominated structure may impart desirable properties such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and the pyridazinone ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.
Comparison: Compared to pyridazine and pyridazinone, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate has unique features due to the presence of bromine atoms and an acetate group. These substitutions can significantly alter its chemical reactivity and biological activity, making it a distinct and valuable compound in various applications .
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O3/c1-4(12)14-3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGLXEMCIBDHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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